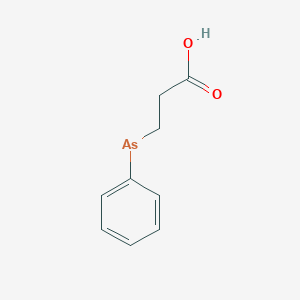
1-Dodecanaminium, N,N,N-tridodecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecanaminium, N,N,N-tridodecyl- is a quaternary ammonium compound characterized by its long alkyl chains. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. Its molecular structure consists of a central nitrogen atom bonded to three dodecyl groups and one dodecanaminium group, giving it a high molecular weight and hydrophobic characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanaminium, N,N,N-tridodecyl- typically involves the quaternization of dodecylamine with a suitable alkylating agent. One common method is the reaction of dodecylamine with dodecyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 1-Dodecanaminium, N,N,N-tridodecyl- often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of solvents like ethanol or methanol can facilitate the reaction and improve the solubility of the reactants. Post-reaction, the product is purified through techniques such as recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
1-Dodecanaminium, N,N,N-tridodecyl- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides like bromides or chlorides, and the reactions are typically carried out in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used, often in acidic or basic media.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation can lead to the formation of corresponding oxides or hydroxides .
Aplicaciones Científicas De Investigación
1-Dodecanaminium, N,N,N-tridodecyl- has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between hydrophilic and hydrophobic reactants.
Biology: Employed in the study of cell membranes due to its surfactant properties, which can disrupt lipid bilayers.
Medicine: Investigated for its potential antimicrobial properties, particularly against gram-positive bacteria.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mecanismo De Acción
The mechanism of action of 1-Dodecanaminium, N,N,N-tridodecyl- primarily involves its interaction with lipid membranes. The compound’s long hydrophobic chains insert into lipid bilayers, disrupting their structure and increasing membrane permeability. This can lead to cell lysis in biological systems or enhanced solubilization of hydrophobic compounds in industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
1-Dodecanamine: A primary amine with a single dodecyl chain, used in similar applications but with different reactivity and solubility properties.
N,N,N-Triethyl-1-dodecanaminium: Another quaternary ammonium compound with shorter alkyl chains, leading to different surfactant properties and applications.
Uniqueness
1-Dodecanaminium, N,N,N-tridodecyl- is unique due to its three long dodecyl chains, which provide superior hydrophobic interactions compared to compounds with shorter chains. This makes it particularly effective in applications requiring strong surfactant properties and membrane disruption capabilities .
Propiedades
Número CAS |
45321-39-9 |
|---|---|
Fórmula molecular |
C48H100N+ |
Peso molecular |
691.3 g/mol |
Nombre IUPAC |
tetradodecylazanium |
InChI |
InChI=1S/C48H100N/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4/h5-48H2,1-4H3/q+1 |
Clave InChI |
UOBBAWATEUXIQF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


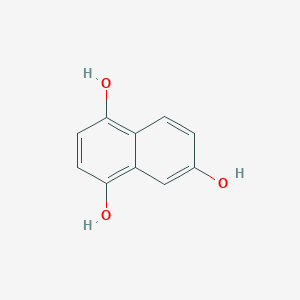
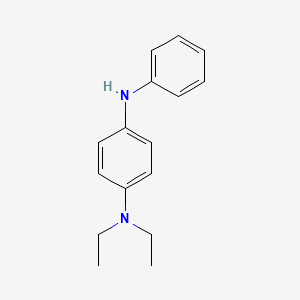
![1,4-Benzenedicarboxylic acid, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14650355.png)
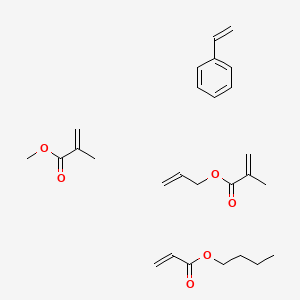
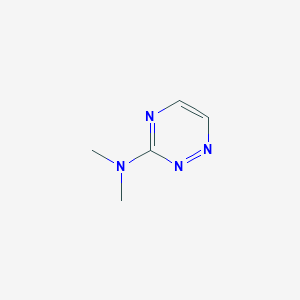
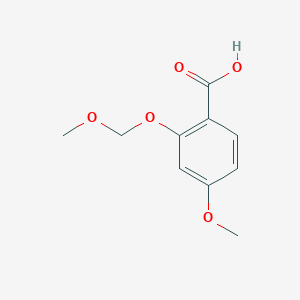


![dimethyl 2-[(Z)-but-2-enylidene]propanedioate](/img/structure/B14650389.png)
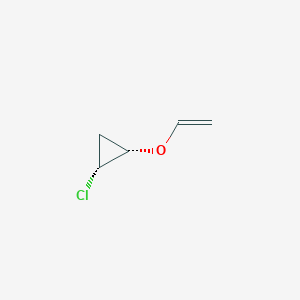
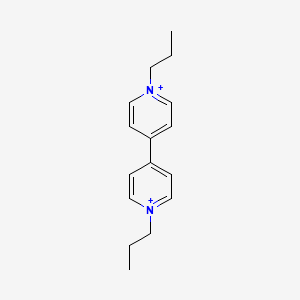
![4,4-Dimethyl-2-{[4-(2-methylpropyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14650420.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl nonanoate](/img/structure/B14650421.png)
